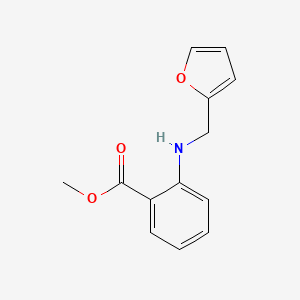

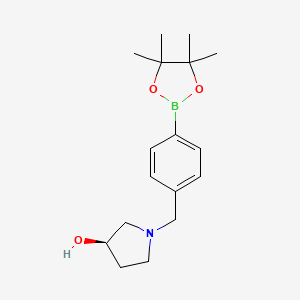

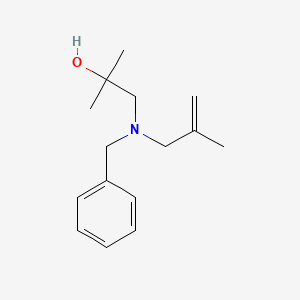

Methyl 2-((furan-2-ylmethyl)amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Amino acid compounds, including those structurally related to "Methyl 2-((furan-2-ylmethyl)amino)benzoate," have been studied for their effectiveness as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds exhibit mixed-type inhibition and adhere to the steel surface following the Langmuir adsorption isotherm. The effectiveness of these inhibitors is confirmed through techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and atomic force microscopy. Density Functional Theory (DFT) calculations further support their protective properties (Yadav, Sarkar, & Purkait, 2015).

Biomass Conversion

Studies have explored the conversion of biomass-derived furan and acrylic acid into valuable chemicals through Diels–Alder and dehydration reactions. This process is significant for synthesizing benzoic acid, a crucial intermediate for various chemical products. The reactions utilize Lewis acidic zeolite catalysts and are characterized by high turnover frequency and minimal side reactions, highlighting a sustainable pathway for converting renewable resources into industrial chemicals (Mahmoud, Yu, Gorte, & Lobo, 2015).

Organic Synthesis

The oxidative cleavage of furan rings in (F-benzo)furans has been demonstrated to yield various acyl-F-phenyl carboxylates, showcasing a method to generate ortho-disubstituted F-benzenes. This process involves chromium trioxide in acetic acid, emphasizing the synthetic versatility of furan derivatives in organic chemistry (Inukai, Sonoda, & Kobayashi, 1982).

Enantioselective Synthesis

A novel enantioselective synthesis approach for furan-2-yl amines and amino acids has been reported, where the key step involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes. This method highlights the potential of furan derivatives in the stereoselective synthesis of biologically active molecules (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Propiedades

IUPAC Name |

methyl 2-(furan-2-ylmethylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-13(15)11-6-2-3-7-12(11)14-9-10-5-4-8-17-10/h2-8,14H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXBUBMKUSUBEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((furan-2-ylmethyl)amino)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2555155.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate](/img/structure/B2555158.png)

![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2555160.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2555167.png)

![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)